N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
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Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is an organic compound with a complex structure.
Preparation Methods
The synthesis of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-ethoxy-4-formylphenol. This intermediate undergoes a condensation reaction with 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to increase yield and efficiency .
Chemical Reactions Analysis
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Scientific Research Applications
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can be compared with other similar compounds such as:
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds also exhibit various biological activities and are used in the development of pharmaceuticals.
The uniqueness of N1-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H29N3O4 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C29H29N3O4/c1-5-35-27-17-22(16-25-21(4)31-32(29(25)34)24-9-7-6-8-10-24)12-14-26(27)36-18-28(33)30-23-13-11-19(2)20(3)15-23/h6-17H,5,18H2,1-4H3,(H,30,33)/b25-16+ |
InChI Key |
HICWYLQIQASCBY-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCC(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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